molecular formula C12H12O8Pd B13822162 [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium

[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium

Cat. No.: B13822162
M. Wt: 390.64 g/mol
InChI Key: ORMMRCCAUWPUDU-UHFFFAOYSA-N
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Description

[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structure and reactivity. This compound features a palladium center coordinated to a butadiene ligand substituted with methoxycarbonyl groups, making it a valuable catalyst and intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium typically involves the reaction of palladium salts with 1,2,3,4-tetrakis(methoxycarbonyl)-1,3-butadiene under controlled conditions. Commonly used palladium salts include palladium(II) chloride or palladium(II) acetate. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium center. Solvents like tetrahydrofuran (THF) or dichloromethane are frequently used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium undergoes various types of chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states, which can alter the reactivity of the compound.

    Reduction: Reduction reactions can convert the palladium center to a lower oxidation state, often enhancing its catalytic properties.

    Substitution: Ligand substitution reactions can occur, where the methoxycarbonyl groups or the butadiene ligand are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions can result in a wide range of palladium complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. Its unique structure allows for selective activation of substrates, making it a valuable tool in synthetic chemistry.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug development and delivery. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery systems. Additionally, its catalytic properties can be harnessed for in vivo reactions, such as prodrug activation.

Industry

In industry, [1,2

Properties

Molecular Formula

C12H12O8Pd

Molecular Weight

390.64 g/mol

IUPAC Name

palladium(2+);tetramethyl buta-1,3-diene-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C12H12O8.Pd/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2;/h1-4H3;/q-2;+2

InChI Key

ORMMRCCAUWPUDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)[C-]=C(C(=[C-]C(=O)OC)C(=O)OC)C(=O)OC.[Pd+2]

Origin of Product

United States

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